2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride
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Overview
Description
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride is a chemical compound with the molecular formula C₇H₁₁Cl₂N₃O₂ and a molecular weight of 240.08 g/mol . This compound is characterized by the presence of an azetidine ring attached to a pyrimidine ring, with hydroxyl groups at the 4 and 6 positions of the pyrimidine ring. It is commonly used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
The synthesis of 2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment to Pyrimidine Ring: The azetidine ring is then attached to a pyrimidine ring through a series of reactions, including nucleophilic substitution and condensation reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are introduced through selective oxidation reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride can be compared with other similar compounds, such as:
2-(Azetidin-3-yl)pyrimidine dihydrochloride: This compound lacks the hydroxyl groups at the 4 and 6 positions, which may affect its chemical reactivity and biological activity.
2-(Azetidin-3-yl)pyridine dihydrochloride: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
2-(azetidin-3-yl)-4-hydroxy-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-5-1-6(12)10-7(9-5)4-2-8-3-4;;/h1,4,8H,2-3H2,(H2,9,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMOYKQZFSYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=CC(=O)N2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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